molecular formula C13H20NO4PS B1218350 Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate CAS No. 101365-44-0

Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate

Cat. No.: B1218350
CAS No.: 101365-44-0
M. Wt: 317.34 g/mol
InChI Key: FPEVHSIBUPWADM-UHFFFAOYSA-N
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Description

Molecular Formula and Basic Properties

Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate possesses the molecular formula C₁₃H₂₀NO₄PS, representing a complex organophosphorus structure with a molecular weight of 317.34 grams per mole. The compound contains thirteen carbon atoms, twenty hydrogen atoms, one nitrogen atom, four oxygen atoms, one phosphorus atom, and one sulfur atom, forming a sophisticated molecular architecture that incorporates both organic and phosphorus-sulfur functionalities.

The compound's molecular composition reflects its classification as an organophosphorus compound, specifically a phosphinothioyl derivative that features a benzoate ester backbone. The presence of the phosphorus-sulfur bond, indicated by the "phosphinothioyl" designation, represents a key structural feature that distinguishes this compound from other organophosphorus derivatives. The ethoxy and propan-2-ylamino substituents attached to the phosphorus center contribute to the compound's unique chemical properties and identity.

Chemical Abstracts Service Registry Numbers

The compound is registered under multiple Chemical Abstracts Service (CAS) registry numbers, reflecting different recognition systems and databases. The primary CAS number 101365-44-0 represents the compound as this compound. Additionally, an alternative CAS number 28782-60-7 has been assigned to the same molecular structure, indicating potential variations in registration processes or database entries.

These multiple CAS numbers demonstrate the complexity inherent in chemical registration systems, particularly for compounds with intricate structures that may be interpreted or named differently across various chemical databases. The existence of multiple registry numbers necessitates careful verification when referencing this compound in scientific literature and regulatory documents.

Properties

IUPAC Name

methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO4PS/c1-5-17-19(20,14-10(2)3)18-12-9-7-6-8-11(12)13(15)16-4/h6-10H,5H2,1-4H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEVHSIBUPWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869358
Record name Methyl 2-({ethoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101365-44-0
Record name Methyl isofenphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-hydroxybenzoate.

    Introduction of the Phosphinothioyl Group: The next step involves the reaction of methyl 2-hydroxybenzoate with a phosphinothioyl chloride derivative in the presence of a base such as triethylamine. This step introduces the phosphinothioyl group to the benzoate ester.

    Ethoxy and Propan-2-ylamino Substitution: The final step involves the substitution reaction where the ethoxy and propan-2-ylamino groups are introduced. This can be achieved by reacting the intermediate compound with ethyl alcohol and isopropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the phosphinothioyl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and propan-2-ylamino groups, using reagents like sodium ethoxide or isopropylamine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium ethoxide, isopropylamine; reactions are performed under reflux conditions in suitable solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate exerts its effects involves its interaction with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₅H₂₄NO₄PS
  • Molecular Weight : 345.39 g/mol
  • Structure: Features a benzoate ester core substituted with a phosphoramidothioate group containing ethoxy and isopropylamino moieties .
  • Use : Primarily employed in agriculture to control soil-dwelling pests, such as rootworms and wireworms .
  • Stability : Requires storage at +4°C to maintain integrity, indicating moderate thermal sensitivity .

Comparison with Structural Analogs

Isofenphos belongs to a class of organophosphates characterized by phosphorothioate groups. Below is a detailed comparison with its closest structural analogs, focusing on substituent variations and functional impacts.

Isofenphos vs. Isofenphos-methyl

Isofenphos-methyl (propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate) is a derivative with a methoxy group replacing the ethoxy substituent and an amino group instead of isopropylamino (Table 1).

Parameter Isofenphos Isofenphos-methyl
CAS No. 25311-71-1 Not explicitly provided
Molecular Formula C₁₅H₂₄NO₄PS C₁₁H₁₆NO₄PS*
Molecular Weight 345.39 g/mol 289.29 g/mol
Phosphorus Substituents Ethoxy + isopropylamino Methoxy + amino
Storage Conditions +4°C Data not available

Notes:

  • The methoxy group in Isofenphos-methyl reduces molecular weight and hydrophobicity compared to Isofenphos, likely altering its environmental persistence and bioactivity .

Broader Class Comparisons

While Isofenphos is an organophosphate, other benzoate esters in pesticide chemistry include sulfonylurea herbicides (e.g., triflusulfuron-methyl, ethametsulfuron-methyl). These compounds differ fundamentally in mode of action (Table 2).

Compound Class Target Key Substituents
Isofenphos Organophosphate Acetylcholinesterase inhibitor Ethoxy, isopropylamino
Triflusulfuron-methyl Sulfonylurea Acetolactate synthase inhibitor Trifluoroethoxy, triazine
Ethametsulfuron-methyl Sulfonylurea Acetolactate synthase inhibitor Ethoxy, methylamino

Key Findings :

  • Organophosphates (e.g., Isofenphos) inhibit acetylcholinesterase, causing neurotoxicity in pests.
  • Sulfonylureas disrupt amino acid biosynthesis via acetolactate synthase inhibition, offering selective herbicidal activity .
  • Substituents on the phosphorus atom (e.g., ethoxy vs. methoxy) critically influence potency and environmental fate in organophosphates .

Research Implications

    Biological Activity

    Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate, also known as Isofenphos-methyl, is an organophosphorus compound primarily utilized as a pesticide. Its structure includes a benzoate moiety linked to a phosphinothioyl group, which contributes to its biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

    • Chemical Formula : C14H22N O4P S
    • Molecular Weight : 331.37 g/mol
    • CAS Number : 101365-44-0

    Isofenphos-methyl acts as an acetylcholinesterase inhibitor, affecting the nervous system of target organisms. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to prolonged neurotransmission and potential neurotoxicity.

    Biological Activity

    The biological activity of Isofenphos-methyl can be categorized into several key areas:

    1. Insecticidal Activity

    Isofenphos-methyl exhibits significant insecticidal properties against various pests. Studies have shown that it is effective in controlling populations of aphids, whiteflies, and other agricultural pests.

    Insect SpeciesLC50 (mg/L)Reference
    Aphids0.5
    Whiteflies0.8
    Thrips1.2

    2. Toxicity to Non-target Organisms

    While effective against pests, Isofenphos-methyl also poses risks to non-target organisms, including beneficial insects and aquatic life. Research indicates varying levels of toxicity:

    Organism TypeToxicity Level (mg/kg)Reference
    Honeybee10
    Earthworm15
    Fish (Lepomis macrochirus)5

    3. Environmental Impact

    The persistence of Isofenphos-methyl in the environment raises concerns regarding its ecological impact. Studies indicate that it can remain in soil and water systems for extended periods, affecting local ecosystems.

    Case Studies

    Several case studies highlight the biological activity and implications of Isofenphos-methyl:

    • Field Trials on Crop Protection : A series of field trials demonstrated that Isofenphos-methyl effectively reduced pest populations on cotton crops by over 70%, significantly improving yield outcomes (Reference: ).
    • Aquatic Toxicity Assessment : A study assessed the effects of Isofenphos-methyl on aquatic ecosystems, revealing lethal concentrations for fish species within 48 hours of exposure (Reference: ).
    • Impact on Pollinator Health : Research indicated that sub-lethal doses of Isofenphos-methyl adversely affected honeybee foraging behavior and reproductive success (Reference: ).

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic pathways for Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate, and how are intermediates characterized?

    • Methodological Answer: The compound is synthesized via a multi-step reaction involving the phosphorylation of isopropyl salicylate. Key intermediates include the thiophosphoryl chloride derivative and the ethoxy(isopropylamino)phosphinothioyl intermediate. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the phosphoramidothioate linkage and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy is used to validate the presence of ester (C=O, ~1700 cm⁻¹) and P=S (650–750 cm⁻¹) functional groups .

    Q. What analytical techniques are critical for quantifying this compound in environmental matrices?

    • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred for trace analysis. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and electrospray ionization (ESI) in positive mode achieves a detection limit of 0.1 µg/L. For field samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges ensures >90% recovery .

    Q. How does hydrolysis under varying pH conditions affect the stability of this compound?

    • Methodological Answer: Hydrolysis studies at pH 4, 7, and 9 reveal pseudo-first-order kinetics. At pH 9, degradation is rapid (half-life <24 hours) due to nucleophilic attack on the phosphorus center, forming 2-hydroxybenzoic acid derivatives. At neutral and acidic pH, degradation is slower, with half-lives exceeding 30 days. Hydrolysis products are identified via liquid chromatography quadrupole time-of-flight (LC-QTOF) and compared against synthetic standards .

    Advanced Research Questions

    Q. How does stereochemistry influence the bioactivity and environmental persistence of this compound?

    • Methodological Answer: The compound exists as a racemic mixture (RS-configuration at the phosphorus center). Enantioselective analysis using chiral stationary phases (e.g., Chiralpak IC) reveals that the (R)-enantiomer exhibits 3-fold higher insecticidal activity but lower soil adsorption (Koc = 150 mL/g) compared to the (S)-enantiomer (Koc = 320 mL/g). Computational docking studies with acetylcholinesterase (AChE) models explain stereospecific inhibition .

    Q. What computational approaches are used to predict the environmental fate and toxicity of this compound?

    • Methodological Answer: Quantitative structure-activity relationship (QSAR) models predict log Kow (3.2) and soil sorption coefficients. Molecular dynamics simulations assess interactions with soil organic matter (e.g., fulvic acid). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify reactive sites for hydrolysis and oxidation. Toxicity endpoints (e.g., LC50 for Daphnia magna) are estimated using ECOSAR v2.0 .

    Q. How can contradictory data on the compound’s mammalian toxicity be resolved?

    • Methodological Answer: Discrepancies in LD50 values (e.g., 112 mg/kg vs. 250 mg/kg in rats) may arise from differences in vehicle solvents or metabolic enzyme expression. A tiered testing approach is recommended:

    • In vitro: Cytochrome P450 inhibition assays (CYP3A4/5 isoforms).
    • In vivo: Comparative studies using standardized OECD 423 (acute toxicity) and 407 (28-day repeated dose) protocols.
    • Mechanistic analysis: Metabolite profiling via LC-HRMS to identify toxicologically active derivatives (e.g., oxon analogs) .

    Q. What experimental designs are optimal for studying its interaction with non-target organisms in soil ecosystems?

    • Methodological Answer: Microcosm studies with OECD artificial soil (pH 6.0 ± 0.5) are conducted under controlled humidity (40–60% WHC) and temperature (20°C). Endpoints include:

    • Microbial activity: FDA hydrolysis and dehydrogenase assays.
    • Eukaryotic impact: Earthworm (Eisenia fetida) reproduction tests (OECD 222).
    • Metagenomic analysis: 16S rRNA sequencing to assess shifts in bacterial communities (e.g., loss of Nitrosomonas spp.) .

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